Cas no 958804-40-5 (3,4-Dichloro-2-nitro-benzenamine)

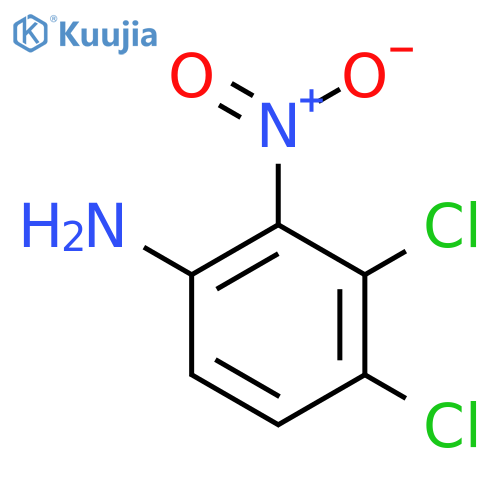

958804-40-5 structure

商品名:3,4-Dichloro-2-nitro-benzenamine

CAS番号:958804-40-5

MF:C6H4Cl2N2O2

メガワット:207.014159202576

MDL:MFCD07787518

CID:2950389

PubChem ID:183105

3,4-Dichloro-2-nitro-benzenamine 化学的及び物理的性質

名前と識別子

-

- 3,4-二氯-2-硝基苯胺

- 3,4-dichloro-2-nitroaniline

- Aniline, 3,4-dichloro-2-nitro-

- 3,4-Dichloro-2-nitro-benzenamine

- A909427

- MFCD07787518

- SCHEMBL9703411

- DTXSID10157579

- AKOS027439195

- 132429-81-3

- 958804-40-5

- SB77349

- AS-11022

-

- MDL: MFCD07787518

- インチ: 1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2

- InChIKey: GTCVNPULEBIHMP-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C([H])C(=C1[N+](=O)[O-])N([H])[H])Cl

計算された属性

- せいみつぶんしりょう: 205.9649828Da

- どういたいしつりょう: 205.9649828Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 71.8

3,4-Dichloro-2-nitro-benzenamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D435260-5g |

3,4-Dichloro-2-nitro-benzenamine |

958804-40-5 | 5g |

$ 1190.00 | 2022-01-09 | ||

| TRC | D438843-500mg |

3,4-Dichloro-2-nitroaniline |

958804-40-5 | 500mg |

$ 800.00 | 2023-09-07 | ||

| TRC | D435260-25g |

3,4-Dichloro-2-nitro-benzenamine |

958804-40-5 | 25g |

$ 3465.00 | 2022-01-09 | ||

| abcr | AB336971-250mg |

3,4-Dichloro-2-nitroaniline, 95%; . |

958804-40-5 | 95% | 250mg |

€348.00 | 2025-02-15 | |

| A2B Chem LLC | AX44872-250mg |

3,4-Dichloro-2-nitroaniline |

958804-40-5 | 97% | 250mg |

$176.00 | 2024-07-18 | |

| abcr | AB336971-1g |

3,4-Dichloro-2-nitroaniline, 95%; . |

958804-40-5 | 95% | 1g |

€684.60 | 2025-02-15 | |

| TRC | D435260-1g |

3,4-Dichloro-2-nitro-benzenamine |

958804-40-5 | 1g |

$ 275.00 | 2022-01-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750627-1g |

3,4-Dichloro-2-nitroaniline |

958804-40-5 | 98% | 1g |

¥4340.00 | 2024-04-23 | |

| A2B Chem LLC | AX44872-5g |

3,4-Dichloro-2-nitroaniline |

958804-40-5 | 97% | 5g |

$1075.00 | 2024-07-18 | |

| Ambeed | A603075-1g |

3,4-Dichloro-2-nitroaniline |

958804-40-5 | 96% | 1g |

$477.0 | 2024-04-16 |

3,4-Dichloro-2-nitro-benzenamine 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

958804-40-5 (3,4-Dichloro-2-nitro-benzenamine) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:958804-40-5)3,4-Dichloro-2-nitro-benzenamine

清らかである:99%

はかる:1g

価格 ($):429.0